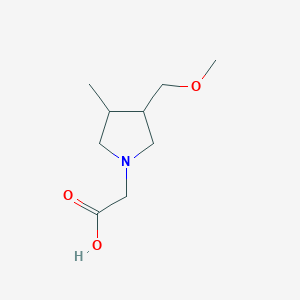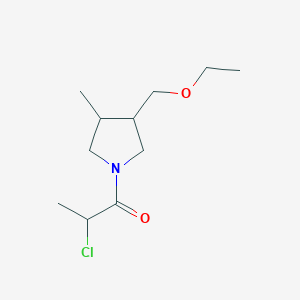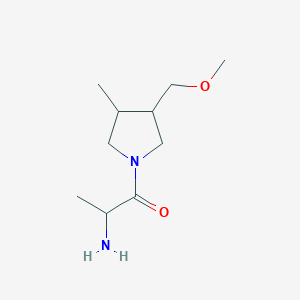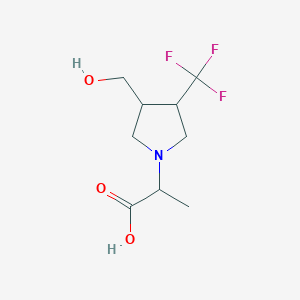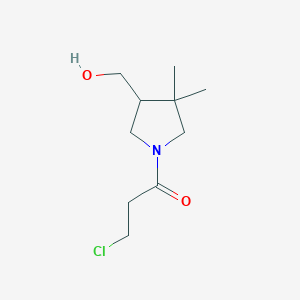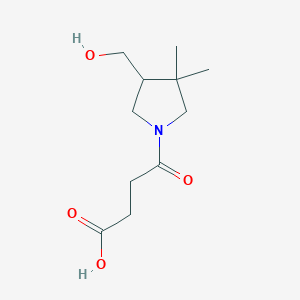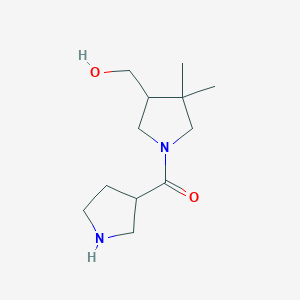![molecular formula C8H10ClN3O2 B1480079 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid CAS No. 2091688-39-8](/img/structure/B1480079.png)
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the literature, related compounds in the imidazo[1,2-a]pyrazine family have been synthesized through one-step cyclocondensation of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with diethyl 2-benzylmalonate or diethyl 2-(2-chlorobenzyl)malonate under basic conditions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The research on 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid and its derivatives spans various applications, focusing primarily on the synthesis of novel compounds with potential biological activities. A notable study involves the synthesis of imidazolyl acetic acid derivatives, demonstrating significant anti-inflammatory and analgesic activities, highlighting the compound's potential in developing new therapeutic agents (Khalifa & Abdelbaky, 2008). Similarly, research on the synthesis and anticancer activity of pyrazinobenzimidazole derivatives shows promising results against cancer, suggesting the compound's utility in oncological research (Demirayak & Yurttaş, 2014).
Fluorescent Sensors and Molecular Docking
Another area of interest is the development of fluorescent sensors for metal ions, where derivatives of the compound have been used to create highly selective "turn on" fluorescent sensors. This application is crucial for environmental monitoring and biochemical assays, showcasing the compound's versatility in analytical chemistry (Gong et al., 2011). Additionally, molecular docking studies of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives provide insights into their potential interactions with biological targets, further emphasizing the compound's relevance in drug discovery and design (Flefel et al., 2018).
Antimicrobial and Antioxidant Activities
The compound and its derivatives have also been explored for their antimicrobial and antioxidant properties, offering potential applications in treating infectious diseases and mitigating oxidative stress. Studies reveal that certain derivatives exhibit considerable antimicrobial activity against a range of bacteria, yeast, and fungi, as well as significant antioxidant capabilities, underscoring the compound's potential in pharmaceutical and biomedical research (Salama & Almotabacani, 2004).
Mécanisme D'action
Target of Action
The primary targets of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play a crucial role in cell proliferation, survival, differentiation, and migration .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This compound can react with superoxide anions (O2–) or singlet oxygen (1O2) to produce chemiluminescence .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation pathway. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
Its solubility in water, dmso, and dmf suggests that it may have good bioavailability.
Result of Action
The compound shows potent antiproliferative activities against certain cell lines such as K562 and Hut78 . This suggests that it may have potential therapeutic applications in cancer treatment.
Analyse Biochimique
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). These interactions are crucial as PI3K is involved in cell proliferation, survival, and metabolism, while HDAC is associated with gene expression regulation through epigenetic modifications . The compound’s ability to inhibit both PI3K and HDAC suggests its potential as a dual inhibitor, which could be beneficial in cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the PI3K/AKT pathway, which is critical for cell growth and survival . Additionally, the compound affects gene expression by inhibiting HDAC, leading to changes in chromatin structure and transcriptional activity . These effects can result in altered cellular metabolism and potentially induce apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with PI3K and HDAC. The compound’s structure allows it to fit into the active sites of these enzymes, inhibiting their activity . This inhibition disrupts the downstream signaling pathways and epigenetic modifications, leading to changes in cell function and gene expression . The dual inhibition mechanism is particularly advantageous in targeting cancer cells that rely on both PI3K and HDAC for survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PI3K and HDAC, resulting in prolonged effects on cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K and HDAC without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential to cause drug-drug interactions . Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is distributed to different tissues, including the liver, kidneys, and tumor tissues . Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects . The interactions with transporters and binding proteins are crucial for its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PI3K and HDAC . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-6-3-10-7-4-11(5-8(13)14)1-2-12(6)7/h3H,1-2,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPVYDMEKWYAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


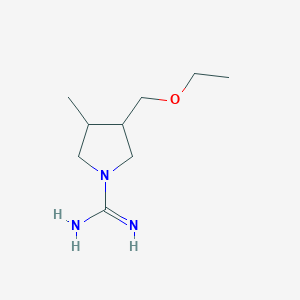

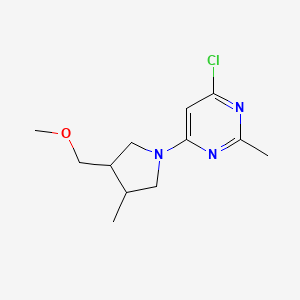
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480007.png)
